molecular formula C7H7BrN4 B589742 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1337532-51-0

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B589742
Key on ui cas rn: 1337532-51-0
M. Wt: 227.065
InChI Key: SCHJLAFNBDGWJN-UHFFFAOYSA-N
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Patent
US08598156B2

Procedure details

A suspension of 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (17 g, 69.0 mmol) in ammonium hydroxide (150 mL, 3852 mmol) was stirred for 2 days at 100° C. in a sealed vessel. The reaction was allowed to cool to room temperature and filtered. The collected solid was washed with Et2O to afford the product 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12.5 g) as a white solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:9](Cl)=[N:8][CH:7]=[N:6][C:5]=2[N:4]([CH3:12])[CH:3]=1.[OH-].[NH4+:14]>>[Br:1][C:2]1[C:10]2[C:9]([NH2:14])=[N:8][CH:7]=[N:6][C:5]=2[N:4]([CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
BrC1=CN(C=2N=CN=C(C21)Cl)C
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 days at 100° C. in a sealed vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with Et2O

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CN(C=2N=CN=C(C21)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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